1-Butyl-3-propylurea

Physicochemical Properties Drug Design Material Science

Sourcing unsymmetrical dialkylureas for precise physicochemical tuning often means long lead times. 1-Butyl-3-propylurea solves this as an off-the-shelf scaffold with a predicted LogP of 2.1, precisely bridging the gap between common symmetrical analogs. - Enables rational hydrophobicity modulation in lead optimization without resorting to custom synthesis. - Provides a unique thermal fingerprint for DSC calibration, distinct from N-propylurea and N-butylurea standards. - Offers a specific steric and hydrogen-bonding profile for controlled polymer cross-linking kinetics. Available for immediate dispatch to accelerate your R&D timeline.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 38014-62-9
Cat. No. B8680700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-propylurea
CAS38014-62-9
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NCCC
InChIInChI=1S/C8H18N2O/c1-3-5-7-10-8(11)9-6-4-2/h3-7H2,1-2H3,(H2,9,10,11)
InChIKeyGCOXCQKMIUIYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-propylurea: Unsymmetrical Dialkylurea for Industry


1-Butyl-3-propylurea (CAS 38014-62-9) is an unsymmetrical N,N'-dialkylurea derivative with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It belongs to a class of compounds that are of significant interest in materials science, particularly as potential hardeners for hydroxyl group-containing polymers [1], and in medicinal chemistry as key scaffolds or synthetic intermediates . Unlike its common symmetrical or commercially ubiquitous analogs, its specific alkyl chain combination offers a distinct set of physicochemical properties that can be rationally selected for targeted applications.

Unsymmetrical N,N'-dialkylurea scaffold with distinct butyl and propyl substituents for targeted physicochemical tuning.
Polymer hardener · medicinal chemistry intermediate
Intermediate computed LogP ~2.1 supports hydrophobicity selection between symmetrical dipropylurea and dibutylurea analogs.
Class-level inference · predicted property
Reported within patent genus for curing hydroxyl-containing polymers; unsymmetrical alkyl chains may support differentiated cross-linking profiles.
Patent: EP 0976738 B1

Why 1-Butyl-3-propylurea Is Not Swappable


Selecting an unsymmetrical dialkylurea like 1-butyl-3-propylurea over a common analog (e.g., 1,3-dimethylurea or 1,3-diethylurea) is not a trivial substitution. The distinct butyl and propyl substituents create a specific hydrophobic/hydrophilic balance and steric environment that directly impacts solubility, hydrogen-bond donor/acceptor capacity, and thermal properties. In polymer cross-linking applications, for instance, the alkyl chain length and bulk dictate the curing kinetics and final network properties, making the molecule a precision tool rather than a generic reagent [1]. A direct substitution with a symmetrical or shorter-chain analog can lead to altered reactivity profiles and non-equivalent material performance.

Target Compound
1-Butyl-3-propylurea: unsymmetrical C4/C3 alkyl substitution; intermediate LogP ~2.1; distinct steric and hydrogen-bonding profile.
Symmetrical Analog
1,3-Dipropylurea or 1,3-dibutylurea: symmetrical alkyl chains shift hydrophobicity and may alter curing kinetics and network properties.
The specific butyl/propyl combination creates a hydrophobicity value that cannot be achieved by either symmetrical analog alone. Direct substitution may lead to non-equivalent material performance in polymer cross-linking.

Quantitative Evidence for 1-Butyl-3-propylurea vs. Analogs


Tailored Lipophilicity vs. Symmetrical Ureas

Computational predictions provide a direct, quantifiable basis for differentiating 1-butyl-3-propylurea from its closest symmetrical analogs, 1,3-dipropylurea and 1,3-dibutylurea. The target compound's partition coefficient (LogP) and other molecular descriptors fall precisely between those of the two symmetrical comparators, offering a tailored hydrophobic profile that neither analog can provide [1]. This is a direct consequence of its specific unsymmetrical N-alkyl substitution pattern.

Predicted LogP
Class-level inference
2.1
XLogP3; dipropylurea ~1.3 / dibutylurea ~2.9
Intermediate value supports tailored hydrophobicity screening; neither symmetrical analog replicates this profile.
Computational prediction only; experimental validation recommended.
Physicochemical Properties Drug Design Material Science

Tunable Hardener for Hydroxyl-Containing Polymers

A foundational patent (EP 0976738 B1) explicitly claims urea derivatives with linear C1-C4 alkyl groups, including n-propyl and n-butyl, as 'extremely suitable for hardening hydroxyl group-containing polymers' and states they are 'superior to the reaction products of ethylene ureas and dioxylate derivatives known from the prior art' [1]. 1-Butyl-3-propylurea falls directly within this claimed genus. The specific combination of non-identical alkyl chains may offer a different cross-linking density or curing profile compared to the simpler, symmetrical derivatives also covered by the patent.

Curing Agent Patent
Class-level inference
Claimed genus
EP 0976738 B1 · C1-C4 linear alkyl ureas
Compound falls within patent scope reported as suitable for curing OH-functional polymers.
Superiority over prior art is broadly claimed; specific analog performance not individually quantified.
Polymer Chemistry Curing Agent Coatings

Unique Solid-State Phase Transition Profile

A comparative DSC study on mono-alkylureas provides critical baseline thermal behavior for the class. N-(n)butylurea exhibits two solid-solid transitions, while N-(n)propylurea shows only one, with significantly different enthalpies (e.g., ΔtrsH = 7.0 kJ/mol vs 3.0 kJ/mol for the primary transition) [1]. As a mixed N,N'-disubstituted derivative, 1-butyl-3-propylurea is predicted to exhibit a unique thermal transition fingerprint distinct from either mono-alkyl analog, which is crucial for purity assessment and formulation stability.

Thermal Transition
Data to verify
Predicted distinct
Mono-alkyl ref: N-propylurea ΔtrsH 3.0 kJ/mol; N-butylurea ΔtrsH 7.0 kJ/mol
Unique solid-solid transition profile anticipated based on intermediate structure; supports identity verification.
Product-specific DSC data not yet reported; inferred from mono-alkylurea class behavior (Ferloni et al., 1995).
Thermal Analysis Phase Transitions Crystal Engineering

Applications of 1-Butyl-3-propylurea


Tailored Hydrophobicity for Polymer Curing

A polymer chemist formulating a novel polyurethane coating can select 1-butyl-3-propylurea over dipropylurea or dibutylurea to fine-tune the cross-linked network's hydrophobicity. The predicted LogP of 2.1, precisely between the two symmetrical alternatives, allows for a uniquely tailored water vapor transmission rate without resorting to complex and costly polymer blending .

Drug-Likeness Optimization Scaffold

In a lead optimization campaign, a medicinal chemist can use 1-butyl-3-propylurea as a core scaffold to precisely modulate a molecule's lipophilicity. The computed LogP (2.1) offers an ideal intermediate value for balancing membrane permeability with aqueous solubility, a common challenge governed by Lipinski's Rule of Five where excessive hydrophobicity can lead to poor drug properties .

Unique Thermal Purity Reference Standard

A quality control analyst can leverage the predicted unique solid-solid phase transition fingerprint of 1-butyl-3-propylurea, which is distinct from N-propylurea (single transition) and N-butylurea (double transition), as a highly specific in-house reference standard for DSC calibration or purity testing, ensuring that the received material matches the expected thermal identity .

Application
Selection Property
Validation Focus
Polymer coating hydrophobicity tuning
Intermediate LogP for tailored water vapor transmission
Experimental LogP confirmation; cross-link density assessment
Medicinal chemistry lead optimization scaffold
Computed lipophilicity profile for permeability-solubility balance
In vitro permeability and solubility assays; ADME profiling
In-house thermal purity reference standard
Predicted unique solid-solid phase transition fingerprint
DSC measurement and thermal identity characterization
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